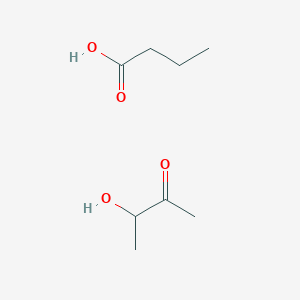
Butanoic acid;3-hydroxybutan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid,1-methyl-2-oxopropyl ester is an organic compound with the molecular formula C8H14O3. It is an ester derived from butanoic acid and 1-methyl-2-oxopropanol. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanoic acid,1-methyl-2-oxopropyl ester can be synthesized through the Fischer esterification process, which involves the reaction of butanoic acid with 1-methyl-2-oxopropanol in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of butanoic acid,1-methyl-2-oxopropyl ester may involve continuous esterification processes where the reactants are fed into a reactor, and the ester product is continuously removed. This method enhances the efficiency and yield of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid,1-methyl-2-oxopropyl ester undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products
Hydrolysis: Butanoic acid and 1-methyl-2-oxopropanol.
Reduction: Butanoic acid and 1-methyl-2-oxopropanol.
Transesterification: New ester and alcohol depending on the reactants used.
Scientific Research Applications
Butanoic acid,1-methyl-2-oxopropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of butanoic acid,1-methyl-2-oxopropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and 1-methyl-2-oxopropanol, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial processes .
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-methyl-, 1-methylpropyl ester
- Butanoic acid, 2-methyl-, methyl ester
- Butanoic acid, 2-butoxy-1-methyl-2-oxoethyl ester
Uniqueness
Butanoic acid,1-methyl-2-oxopropyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C8H16O4 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
butanoic acid;3-hydroxybutan-2-one |
InChI |
InChI=1S/2C4H8O2/c1-3(5)4(2)6;1-2-3-4(5)6/h3,5H,1-2H3;2-3H2,1H3,(H,5,6) |
InChI Key |
BRJFCKSCTUADPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O.CC(C(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















